2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the sulfonyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step involves the coupling of the piperidine derivative with the pyridine moiety under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide exhibits unique properties due to the presence of the 4-chlorophenyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-15-7-9-18(10-8-15)27(25,26)23-12-4-2-6-17(23)13-19(24)22-14-16-5-1-3-11-21-16/h1,3,5,7-11,17H,2,4,6,12-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQHOICSLGEKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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